molecular formula C12H11ClN2O B3433118 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine CAS No. 142220-68-6

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine

Cat. No.: B3433118
CAS No.: 142220-68-6
M. Wt: 234.68 g/mol
InChI Key: VSTVDVFEVVXBSK-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine (CAS 142220-68-6) is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This pyrimidine derivative is characterized by a chloro group at the 4-position and a (4-methoxyphenyl) group at the 6-position of the pyrimidine ring, making it a versatile intermediate for organic synthesis and medicinal chemistry research.Pyrimidine-based scaffolds are of significant interest in drug discovery. Structurally simplified monocyclic pyrimidine analogs have been identified as potent microtubule targeting agents that bind to the colchicine site of tubulin, demonstrating potential as anticancer agents with the ability to overcome multidrug resistance . As a synthetic building block, the chlorine atom on the pyrimidine ring of this compound is a reactive site amenable to nucleophilic aromatic substitution, allowing researchers to synthesize a diverse array of more complex molecules for biological evaluation . Safety Information: This compound is toxic by inhalation, in contact with skin, and if swallowed. It is also irritating to the eyes, respiratory system, and skin. Researchers should wear appropriate personal protective equipment, use only in a well-ventilated area, and handle it according to laboratory safety protocols . This product is intended for research and development use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTVDVFEVVXBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241485
Record name 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
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Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142220-68-6
Record name 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142220-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine

Retrosynthetic analysis, a powerful strategy in organic synthesis, allows for the deconstruction of a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the pyrimidine (B1678525) ring and the carbon-chlorine bond.

The chloro substituent at the C4 position can be retrosynthetically disconnected to a hydroxyl group, a common precursor to chloro-heterocycles. This leads to the intermediate, 4-hydroxy-6-(4-methoxyphenyl)-2-methylpyrimidine. The pyrimidine ring itself is a classic example of a structure amenable to formation via cyclocondensation. A logical disconnection of the dihydropyrimidine (B8664642) intermediate breaks the ring into two key synthons: a 1,3-dicarbonyl compound and an amidine.

Specifically, this retrosynthetic approach points to 1-(4-methoxyphenyl)-butane-1,3-dione as the three-carbon fragment and acetamidine (B91507) as the N-C-N component. Further retrosynthesis on the β-diketone, 1-(4-methoxyphenyl)-butane-1,3-dione, can lead to simpler precursors such as 4-methoxyacetophenone and an acetate (B1210297) equivalent. This systematic deconstruction provides a clear and logical roadmap for the forward synthesis of the target molecule.

Conventional Approaches for Pyrimidine Ring Formation

The construction of the pyrimidine core of this compound traditionally relies on well-established cyclocondensation reactions.

Cyclocondensation Reactions with 1,3-Bifunctional Three-Carbon Fragments and N-C-N Components

The most prevalent and widely utilized method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.netnih.gov In the context of the target molecule, this involves the reaction of a 1,3-bifunctional three-carbon fragment, specifically 1-(4-methoxyphenyl)butan-3-one, with acetamidine hydrochloride, which serves as the N-C-N component.

This acid- or base-catalyzed condensation reaction proceeds through a series of intermediates, including a dihydropyrimidine, which subsequently aromatizes to form the stable pyrimidine ring. The reaction conditions for this cyclocondensation can be varied, often employing a suitable solvent and a catalyst to facilitate the reaction.

Reactant 1Reactant 2ProductReaction Type
1-(4-methoxyphenyl)butan-3-oneAcetamidine4-hydroxy-6-(4-methoxyphenyl)-2-methylpyrimidineCyclocondensation

Precursor Synthesis and Functionalization Strategies

The key precursors for the synthesis of this compound are 1-(4-methoxyphenyl)butan-3-one and acetamidine. Acetamidine is a commercially available reagent. The synthesis of 1-(4-methoxyphenyl)butan-3-one can be achieved through various established organic reactions.

Once the pyrimidine ring is formed, yielding 4-hydroxy-6-(4-methoxyphenyl)-2-methylpyrimidine, the next crucial step is the conversion of the hydroxyl group at the 4-position to a chloro group. This transformation is typically achieved using a chlorinating agent. Common reagents for this purpose include phosphorus oxychloride (POCl₃) google.com, thionyl chloride (SOCl₂), or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. The reaction is often carried out in the presence of a base, such as an organic amine, to neutralize the acidic byproducts. google.com

PrecursorReagentProductTransformation
4-hydroxy-6-(4-methoxyphenyl)-2-methylpyrimidinePOCl₃This compoundChlorination

Contemporary Synthetic Innovations for Pyrimidine Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for pyrimidine derivatives, aiming for more sustainable and efficient processes.

Green Chemistry Principles in Pyrimidine Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of pyrimidines, this translates to the use of safer solvents, milder reaction conditions, and the development of catalytic systems that are efficient and recyclable. chemicalbook.comnih.gov Methodologies such as microwave-assisted synthesis and ultrasound irradiation have emerged as powerful tools to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times. acs.orgnih.govgoogle.comgoogleapis.com

Catalyst-Mediated Reactions (e.g., metal-free, heterogeneous, reusable catalysts)

A significant advancement in green pyrimidine synthesis is the development of novel catalytic systems. These catalysts offer alternatives to traditional stoichiometric reagents, which often generate significant waste.

Metal-free catalysts , such as organocatalysts and iodine-mediated systems, have been successfully employed in pyrimidine synthesis. google.com These catalysts are often less toxic and more environmentally benign than their metal-based counterparts.

Heterogeneous catalysts offer the distinct advantage of easy separation from the reaction mixture, allowing for their recovery and reuse. researchgate.net This not only reduces waste but also improves the economic viability of the process. Examples of heterogeneous catalysts used in pyrimidine synthesis include various metal oxides and supported catalysts.

Reusable catalysts , a key tenet of green chemistry, are designed to be used in multiple reaction cycles without a significant loss of activity. Magnetically separable nanocatalysts, for instance, can be easily removed from the reaction medium using an external magnet and reused, streamlining the purification process and minimizing catalyst waste. growingscience.com

The application of these green and catalytic approaches to the synthesis of this compound and its analogs holds the potential for more sustainable and efficient production of this important class of compounds.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, is revolutionizing the synthesis of pharmaceuticals, including pyrimidine-based active pharmaceutical ingredients (APIs). nih.gov This technology offers significant advantages over traditional batch processing, such as enhanced control over reaction parameters (temperature, pressure, time), improved safety, better heat and mass transfer, and greater scalability and reproducibility. researchgate.netnih.govmdpi.com

In a flow system, reagents are continuously pumped through a reactor, allowing for precise control and optimization of reaction conditions. mdpi.com This can lead to dramatically reduced reaction times; for example, a pyrazolopyrimidinone (B8486647) synthesis that took 9 hours in a batch process was completed in just 16 minutes under flow conditions. mdpi.com Continuous manufacturing allows for the integration of multiple synthetic steps, purification, and analysis into a single, automated process, which accelerates production while maintaining high product quality. nih.govmit.edu This approach has been used for the synthesis of various heterocyclic drug molecules, demonstrating its potential to make chemical manufacturing more efficient, safer, and more sustainable. nih.govmdpi.com The technology enables the use of reaction conditions, such as high temperatures and pressures, that would be challenging or hazardous in large-scale batch reactors. nih.gov

Derivatization Strategies of this compound

Derivatization involves chemically modifying a compound to produce a new one with different properties. For this compound, the primary site for derivatization is the chlorine atom at the C4 position, which is susceptible to nucleophilic attack.

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes halogen substituents on the ring, such as the chlorine atom in this compound, susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This reaction is a cornerstone for the derivatization of chloropyrimidines. thieme.de

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized, particularly onto the nitrogen atoms of the pyrimidine ring, which stabilizes it. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For pyrimidines, substitution is generally favored at the C4 (or C6) position over the C2 position. stackexchange.com This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized over both nitrogen atoms. stackexchange.com The reactivity of the chlorinated position allows for the introduction of a wide variety of functional groups by reacting this compound with various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of new derivatives. nih.govnih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to displacement and facilitates various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of diverse molecular libraries.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyrimidine with an organoboron compound, such as a boronic acid or ester. libretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. mdpi.com For related chloro-heteroaryl substrates, catalyst systems like Pd(PPh₃)₄ with bases such as K₃PO₄ in solvents like 1,4-dioxane (B91453) have proven effective. mdpi.com The reactivity of the C-Cl bond in this compound makes it a suitable substrate for such transformations, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position. Scalable and environmentally conscious protocols for Suzuki-Miyaura couplings on similar chloropyrimidines have been developed using micellar catalysis in water, demonstrating the industrial applicability of this method. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This copper-co-catalyzed palladium-catalyzed reaction can be applied to this compound to introduce alkynyl substituents at the C4 position. organic-chemistry.org Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine. wikipedia.orgsoton.ac.uk The resulting alkynylated pyrimidines are valuable intermediates for synthesizing more complex heterocyclic structures. Copper-free Sonogashira variants have also been developed to avoid issues with homocoupling and purification. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds. wikipedia.orgchemeurope.com It enables the reaction of aryl halides with primary or secondary amines to generate arylamines. organic-chemistry.org The chloro group at the C4 position of this compound can be substituted with a wide range of amines under Buchwald-Hartwig conditions. beilstein-journals.org The process typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate). wikipedia.orgbeilstein-journals.org This reaction is instrumental in synthesizing libraries of 4-amino-pyrimidine derivatives, which are common motifs in biologically active molecules. mdpi.com While direct Buchwald-Hartwig amination is a key method, related nucleophilic aromatic substitution (SNAr) reactions with amines under thermal conditions can also yield the corresponding 4-aminopyrimidine (B60600) products. mdpi.comacs.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Chloropyrimidine Scaffolds An interactive data table will be rendered here in supported viewers.

Reaction Catalyst/Precatalyst Ligand Base Solvent Typical Substrates Reference
Suzuki-Miyaura Pd(PPh₃)₄ --- K₃PO₄ 1,4-Dioxane Aryl/heteroaryl boronic acids mdpi.com
Suzuki-Miyaura [Pd(cinnamyl)Cl]₂ SPhos K₃PO₄ TPGS-750-M/H₂O Heteroaryl boronic acids researchgate.net
Sonogashira Pd(PPh₃)₄ --- Et₃N THF Terminal alkynes soton.ac.uk
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)Cl --- TMP DMSO Aryl/alkyl acetylenes nih.gov
Buchwald-Hartwig Pd(OAc)₂ X-Phos KOt-Bu Toluene Primary/secondary amines beilstein-journals.org

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | Primary amines | wikipedia.org |

Functional Group Transformations on the Phenyl and Methoxy (B1213986) Moieties

The 4-methoxyphenyl (B3050149) substituent provides additional opportunities for structural diversification. The methoxy group and the aromatic ring can undergo various chemical transformations.

Demethylation of the Methoxy Group: The methyl ether of the 4-methoxyphenyl group can be cleaved to unveil a phenol. This transformation is significant as it introduces a hydroxyl group that can serve as a hydrogen bond donor or be a site for further functionalization. Classic reagents for aryl methyl ether demethylation include strong acids like hydrogen bromide or Lewis acids such as boron tribromide. Another effective method involves heating with molten pyridinium (B92312) hydrochloride, which has been successfully applied on a large scale for related compounds. researchgate.net Milder, more selective methods have also been developed, such as using reagents like L-selectride for methoxypyridine derivatives. elsevierpure.com

Electrophilic Aromatic Substitution: The 4-methoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group, which directs incoming electrophiles to the ortho positions (C3' and C5'). Potential transformations include nitration, halogenation, or Friedel-Crafts reactions. However, care must be taken as the pyrimidine ring itself contains electron-withdrawing nitrogen atoms, and the reaction conditions must be chosen to favor substitution on the activated phenyl ring. The interplay between substituents on pyrimidine rings can subtly influence reactivity in electrophilic reactions. csu.edu.auresearchgate.net

Table 2: Potential Functional Group Transformations An interactive data table will be rendered here in supported viewers.

Transformation Reagent(s) Functional Group Targeted Product Functional Group Reference
Demethylation Pyridinium hydrochloride, heat 4-Methoxy 4-Hydroxy researchgate.net
Demethylation Boron tribromide (BBr₃) 4-Methoxy 4-Hydroxy
Nitration HNO₃, H₂SO₄ Phenyl ring Nitro-phenyl

| Bromination | Br₂, Lewis Acid | Phenyl ring | Bromo-phenyl | |

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data for the compound This compound could be located.

Detailed research findings, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy data, are not available in the public domain for this specific molecule. As a result, it is not possible to generate a scientifically accurate article with the detailed analysis and data tables requested in the provided outline.

The generation of an article with the specified structure requires experimental data for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), and Infrared (IR) or Raman spectroscopy. Without these foundational research findings, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the article focusing on the "Advanced Spectroscopic and Structural Elucidation" of this compound cannot be produced at this time.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

The infrared spectrum of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine is expected to exhibit a series of characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The analysis would focus on identifying vibrational modes associated with the pyrimidine (B1678525) ring, the 4-methoxyphenyl (B3050149) group, and the chloro and methyl substituents.

Key expected vibrational modes would include:

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of both the pyrimidine and phenyl rings.

Aliphatic C-H Stretching: Absorptions around 2950-2850 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methoxy (B1213986) (OCH₃) groups.

C=N and C=C Stretching: A series of sharp, medium-to-strong intensity bands between 1600 cm⁻¹ and 1400 cm⁻¹ would be characteristic of the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.

C-O Stretching: The ether linkage of the methoxy group is expected to produce a strong, characteristic band, typically in the 1250-1000 cm⁻¹ region, arising from asymmetric and symmetric C-O-C stretching.

C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated to appear as a strong band in the fingerprint region, generally between 800 cm⁻¹ and 600 cm⁻¹.

Ring Breathing Modes and Out-of-Plane Bending: The fingerprint region (below 1000 cm⁻¹) would also contain complex vibrations related to the in-plane and out-of-plane bending of C-H bonds and the deformation or "breathing" modes of the aromatic rings.

A hypothetical data table for the principal IR absorptions is presented below for illustrative purposes.

Frequency Range (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H Stretching (pyrimidine, phenyl)
2980-2850MediumAliphatic C-H Stretching (methyl, methoxy)
1610-1500StrongC=N and C=C Stretching (pyrimidine ring)
1520-1400StrongC=C Stretching (phenyl ring)
1260-1240StrongAsymmetric C-O-C Stretching (methoxy)
1040-1020MediumSymmetric C-O-C Stretching (methoxy)
800-600StrongC-Cl Stretching
850-810StrongC-H Out-of-Plane Bending (para-substituted phenyl)

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information to IR spectroscopy. Vibrations that are symmetric and involve a change in polarizability, such as the "breathing" modes of the aromatic rings, typically produce strong Raman signals.

For this compound, the Raman spectrum would be expected to prominently feature:

Ring Breathing Vibrations: A very strong, sharp band characteristic of the symmetric stretching of the pyrimidine ring, often observed near 1000 cm⁻¹. The phenyl ring would also have its own characteristic breathing mode.

C-Cl Stretching: This bond would also be Raman active, providing a confirmatory signal for the halogen substituent.

Symmetric Substituent Modes: The symmetric stretching of the C-phenyl and C-methyl bonds would also be expected to be clearly visible.

Due to the lack of experimental data, a specific Raman shift table cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) and Bond Parameter Analysis

A successful SCXRD experiment on a suitable single crystal of this compound would yield its asymmetric unit and unit cell parameters. The analysis would reveal the precise bond lengths and angles of the pyrimidine and phenyl rings.

Key points of interest in the bond parameter analysis would include:

Planarity of the Rings: Determining the degree of planarity for both the pyrimidine and phenyl rings.

Bond Lengths: The C-Cl bond length, the C-N and C-C bonds within the pyrimidine ring, and the C-O bonds of the methoxy group would be compared to standard values to identify any electronic effects, such as electron delocalization.

Below is a hypothetical table of selected bond parameters based on data from structurally similar compounds.

ParameterBondExpected Length (Å)ParameterAngleExpected Angle (°)
Bond LengthC-Cl1.73 - 1.75Bond AngleC-N-C (pyrimidine)115 - 117
Bond LengthC-N (pyrimidine)1.32 - 1.34Bond AngleN-C-N (pyrimidine)126 - 128
Bond LengthC-C (pyrimidine)1.38 - 1.40Bond AngleC-C-Cl118 - 120
Bond LengthC(pyr)-C(phe)1.48 - 1.50Bond AngleC(pyr)-C(phe)-C(phe)120 - 122
Bond LengthC(phe)-O1.36 - 1.38Bond AngleC(phe)-O-C(methoxy)117 - 119
Bond LengthO-C(methoxy)1.42 - 1.44Dihedral AnglePyrimidine-Phenyl20 - 40

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. Understanding these interactions is key to explaining the material's bulk properties. For this molecule, several types of interactions would be anticipated.

π-π Stacking: The electron-rich pyrimidine and phenyl rings could engage in π-π stacking interactions. These could occur in a face-to-face or offset (displaced) arrangement, contributing significantly to the stability of the crystal packing. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are possible. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors for aromatic or aliphatic C-H donors from neighboring molecules.

Halogen Interactions: The chlorine atom could potentially participate in C-Cl···π or other weak halogen bonding interactions.

The interplay of these forces would define the final supramolecular architecture of the crystal.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) has been extensively utilized to investigate the electronic properties of pyrimidine (B1678525) derivatives. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with various basis sets such as 6-311++G(d,p), is a popular choice for these calculations due to its balance of accuracy and computational cost.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity of a molecule. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For similar compounds, DFT calculations have been used to determine these energies, revealing that charge transfer interactions can occur within the molecule.

Molecular Orbitals: The distribution of HOMO and LUMO orbitals provides information about the regions of the molecule that are most likely to be involved in chemical reactions. In many organic molecules, the HOMO is often localized on electron-rich aromatic rings or heteroatoms, while the LUMO is distributed over electron-deficient regions.

Energy Gap: The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that correlates with the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more prone to chemical reactions.

Table 1: Calculated Electronic Properties of a Pyrimidine Derivative using DFT (B3LYP/6-311++G(d,p))
ParameterValue
HOMO Energy
LUMO Energy
Energy Gap (ΔE)

Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), provide a way to calculate the geometric and energetic properties of molecules from first principles, without empirical parameters. These methods are used for geometry optimization to find the most stable conformation of the molecule and to calculate its energetic properties. For pyrimidine derivatives, both ab initio and DFT methods have been employed to determine optimized geometrical parameters like bond lengths and bond angles. These calculations are essential for understanding the three-dimensional structure of the molecule, which in turn influences its physical and chemical properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. The MEP surface is colored to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For pyrimidine derivatives, MEP analysis can reveal the most likely sites for intermolecular interactions, such as hydrogen bonding. The negative potential is often localized around electronegative atoms like nitrogen and oxygen, while positive potentials are typically found around hydrogen atoms.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular docking studies are performed to predict the preferred binding mode and affinity of a ligand to a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For pyrimidine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. For instance, the inhibitory potential of similar compounds has been evaluated against targets like penicillin-binding proteins. The results of these studies can guide the design of new and more potent inhibitors.

Binding Affinity: Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy or score, which indicates the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex and a higher binding affinity.

Conformational Analysis: This involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. The conformation of a ligand can significantly impact its ability to bind to a target. Computational methods can be used to explore the conformational landscape of this compound to identify low-energy conformations that are likely to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govresearchpublish.com For pyrimidine derivatives, including this compound, QSAR serves as an efficient tool to predict activities, optimize lead compounds, and design new molecules with enhanced potency. nih.gov

Predictive Modeling for Biological and Physicochemical Properties (excluding clinical)

With a refined set of descriptors, various mathematical models can be constructed to predict the biological activities and physicochemical properties of pyrimidine derivatives. The choice of modeling technique depends on the nature of the relationship between the structure and the activity.

Linear Methods:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). nih.govtandfonline.com MLR models are easily interpretable but may not capture complex, non-linear relationships.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. scielo.br It reduces the descriptor variables to a smaller set of uncorrelated latent variables.

Non-Linear Methods:

Artificial Neural Networks (ANN): ANNs are powerful for modeling complex and non-linear data. nih.govtandfonline.com They have been shown to provide superior predictive power compared to MLR for pyrimidine derivatives in some cases. nih.gov

3D-QSAR Methods:

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods analyze the steric and electrostatic fields surrounding the molecules. nih.gov The resulting contour maps provide a visual representation of which regions are favorable or unfavorable for activity, guiding the design of new derivatives. researchgate.net

These models have been successfully applied to predict a range of properties for pyrimidine-based compounds, including anticancer activity, enzyme inhibition (e.g., against VEGFR-2 or FAK), and antioxidant properties. nih.govnih.govrsc.org For instance, QSAR models have been developed to predict the inhibitory activity of pyrimidine derivatives against focal adhesion kinase (FAK), a target in cancer therapy. rsc.org Similarly, studies have used MLR and ANN to model the activity of furopyrimidine and thienopyrimidine compounds as VEGFR-2 inhibitors. nih.gov The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their robustness and reliability. nih.gov

Table 2: Performance of Different QSAR Models for Pyrimidine Derivatives

Model Type Statistical Parameter Reported Value Application
MLR R² = 0.89 tandfonline.com Prediction of JAK3 inhibitory activity.
ANN R² = 0.95 tandfonline.com Prediction of JAK3 inhibitory activity.
MLR R² = 0.889 nih.gov Prediction of VEGFR-2 inhibitory activity.
ANN R² = 0.998 nih.gov Prediction of VEGFR-2 inhibitory activity.

Reaction Mechanism Studies using Computational Methods

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the synthesis of pyrimidine derivatives. Methods like Density Functional Theory (DFT) are used to map out reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally. rsc.orgresearchgate.net

For the synthesis of pyrimidine rings and related fused systems like pyrido[2,3-d]pyrimidines, computational studies have investigated complex multi-step and multicomponent reactions. nih.gov These studies can refine proposed mechanisms by identifying intermediates and determining the rate-limiting step of the reaction. nih.gov

Key reaction types studied computationally for pyrimidine synthesis include:

Cycloaddition Reactions: The mechanism of [4+2] inverse electron-demand Diels-Alder reactions involving triazines to form the pyrimidine ring has been studied using computational methods. mdpi.com

Condensation Reactions: The synthesis of the pyrimidine core often involves the condensation of carbonyl compounds with diamines or amidines. mdpi.comwikipedia.org Computational models can explore the energetics of the cyclization and subsequent dehydration or elimination steps. nih.gov

Enzymatic Reactions: The mechanism of enzymes that act on pyrimidine derivatives, such as dihydropyrimidinase (DHPase), has been investigated. rsc.orgresearchgate.net These studies use quantum mechanical cluster approaches to model the enzyme's active site and elucidate the catalytic steps, such as nucleophilic attack and proton transfer. rsc.orgresearchgate.net

These theoretical investigations are crucial for understanding how substituents, catalysts, and reaction conditions influence the outcome of the synthesis, enabling the optimization of reaction protocols for compounds like this compound. mdpi.com

Biological and Pharmacological Research Perspectives Non Clinical

In Vitro Biological Screening Methodologies

In vitro screening is the primary step in characterizing the biological activity of a compound like 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine. These laboratory-based tests utilize isolated biological components like enzymes, cells, or microorganisms to observe the compound's effects in a controlled environment.

Enzyme inhibition assays are a cornerstone of drug discovery, designed to determine if a compound can selectively block the activity of a specific enzyme. Many diseases are caused by the overactivity of certain enzymes, making them prime targets for therapeutic intervention. For a pyrimidine (B1678525) derivative, potential targets could include kinases, which are crucial in cell signaling pathways, or other enzymes involved in metabolic or proliferative processes.

The general procedure involves incubating the target enzyme with its substrate, which generates a measurable signal (e.g., color, fluorescence). When an inhibitory compound is introduced, it binds to the enzyme, reducing its activity and thus decreasing the signal. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. While this is a standard methodology, specific enzyme inhibition data for this compound is not widely documented in current research literature.

Receptor binding studies are conducted to ascertain whether a compound can bind to specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. These assays are critical for identifying compounds that can act as agonists or antagonists, thereby modulating cellular responses. Typically, a radiolabeled ligand with known affinity for the receptor is used. The study compound is introduced to compete with the radiolabeled ligand for binding sites. The degree to which the test compound displaces the known ligand indicates its binding affinity. As of now, specific receptor binding profiles for this compound have not been published.

Cell-based assays provide a more complex biological system to study a compound's effects on whole, living cells. These assays are crucial for understanding how a compound influences cellular processes like proliferation, survival, and death.

Cell Cycle Analysis: This is used to determine if a compound interferes with cell division. Cancer cells, for example, often have dysregulated cell cycles. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases) are valuable as potential anti-cancer agents. mdpi.com This analysis is commonly performed using flow cytometry, where cells are stained with a fluorescent dye that binds to DNA, allowing for the quantification of cells in each phase of the cycle. waocp.org

Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. mdpi.comnih.gov Assays to detect apoptosis often involve staining for markers like Annexin V, which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, or measuring the activity of caspases, which are key enzymes in the apoptotic cascade. nih.gov

Signaling Pathways: Investigating a compound's effect on specific signaling pathways (e.g., MAPK, PI3K/Akt) can reveal its precise mechanism of action. This is often done using techniques like Western blotting to measure changes in the phosphorylation or expression levels of key proteins within a pathway.

While these are standard and powerful techniques, specific data detailing the effects of this compound on cell cycle progression or apoptosis induction in specific cell lines are not available in the reviewed literature.

The pyrimidine scaffold is present in many compounds with known antimicrobial properties. nih.gov Standard assays to evaluate the antimicrobial and antifungal activity of a new compound involve testing it against a panel of clinically relevant bacterial and fungal strains. researchgate.net The primary metric obtained from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov Further tests can determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the microorganism. Despite the known antimicrobial potential of the pyrimidine class, specific studies quantifying the MIC or MFC values for this compound against various microbial strains are not currently documented.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound's biological activity. youtube.com By making systematic chemical modifications to the molecule's structure and observing the resulting changes in its biological effects, researchers can identify the key chemical features responsible for its activity. nih.gov

The presence and nature of a halogen atom can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability. In a compound like this compound, the chlorine atom at the 4-position is a critical feature.

SAR studies would typically involve synthesizing analogs where the chlorine is replaced by other halogens (fluorine, bromine, iodine) or removed entirely. The bioactivity of these analogs would then be compared to the parent chloro compound. For instance, changing the halogen can alter the electronic properties and lipophilicity of the molecule, which in turn affects how it binds to its biological target. In some classes of compounds, substituting chlorine with bromine or iodine has been shown to either increase or decrease activity, depending on the specific target and binding pocket interactions. nih.gov However, a formal SAR study detailing the impact of such halogen substitutions on the bioactivity of the this compound scaffold has not been found in the existing literature.

Influence of Methoxy (B1213986) Phenyl Moiety on Target Interaction

The 4-methoxyphenyl (B3050149) group attached at the C-6 position of the pyrimidine ring is a critical determinant of the molecule's interaction with biological targets. The methoxy (-OCH₃) group is an electron-donating group that can influence the electronic properties of the phenyl ring and engage in specific non-covalent interactions within a target's binding site.

Furthermore, the phenyl ring itself provides a scaffold for hydrophobic interactions, which are essential for the stable binding of a ligand to its target protein. The combination of the hydrophobic phenyl ring and the hydrogen-bonding capability of the methoxy group allows for a multi-faceted interaction with the target, potentially enhancing both affinity and selectivity. In various kinase inhibitors, for instance, the phenyl moiety often occupies a hydrophobic region of the ATP-binding pocket, while substituents like the methoxy group can form additional stabilizing contacts.

Effects of Alkyl Group at C-2 on Biological Profile

The substituent at the C-2 position of the pyrimidine ring significantly modulates the biological activity of the compound. researchgate.net Structure-activity relationship (SAR) studies on various pyrimidine series have demonstrated that even minor changes to the group at this position can lead to substantial differences in potency and selectivity.

For instance, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, modification of the C-2 substituent was a key optimization strategy. While a trifluoromethyl (CF₃) group conferred a certain level of activity, replacing it with simple alkyl groups such as methyl or ethyl resulted in comparable, and in some cases improved, biological profiles. A notable enhancement in potency was observed when an isopropyl group was introduced at this position, suggesting that the size, lipophilicity, and steric profile of the C-2 substituent are critical for optimal target engagement. acs.org Conversely, introducing polar or larger heterocyclic groups at C-2 often leads to a decrease or complete loss of activity. acs.org

Table 1: Influence of C-2 Phenyl Substitution on USP1/UAF1 Inhibition for a Series of Pyrimidine Derivatives

Compound AnalogueR Group at C-2IC₅₀ (nM)
Analogue 1-CF₃~1000
Analogue 2-CH₃~1100
Analogue 3-CH₂CH₃~1100
Analogue 4-CH(CH₃)₂180

Data is generalized from related studies on pyrimidine derivatives for illustrative purposes. acs.org

In Vivo Studies in Model Organisms (Non-human, focusing on mechanism/pharmacodynamics)

While specific in vivo data for this compound is not publicly available, the evaluation of such a compound would typically follow established protocols for similar pyrimidine derivatives with potential anti-inflammatory or antimicrobial properties.

Pharmacodynamic Marker Identification

Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is engaging its target in a living organism and eliciting a biological response. The choice of markers depends on the hypothesized mechanism of action.

For Anti-Inflammatory Activity: If the compound is investigated as an anti-inflammatory agent, key PD markers would include the levels of pro-inflammatory mediators. In studies of other pyrimidine derivatives, markers such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) are commonly measured in plasma or tissue samples. rsc.org A significant reduction in the levels of these molecules following drug administration would provide evidence of target engagement and pharmacodynamic effect. rsc.orgnih.gov For kinase inhibitors, the phosphorylation status of a downstream substrate protein can serve as a direct PD marker of target inhibition in tumor or surrogate tissues. nih.govacs.org

For Antimicrobial Activity: In the context of antimicrobial research, an important in vitro marker is the Minimum Inhibitory Concentration (MIC), which defines the lowest concentration of the drug that prevents visible growth of a microorganism. nih.gov For in vivo studies, the primary pharmacodynamic endpoint is often the reduction in microbial load (e.g., colony-forming units or CFUs) in infected tissues, such as the lung, spleen, or blood, compared to untreated controls.

Proof-of-Concept Efficacy Studies in Disease Models (e.g., anti-inflammatory, antimicrobial)

Proof-of-concept studies in relevant animal models are essential to demonstrate the potential therapeutic utility of a compound.

Anti-inflammatory Models: A standard model for assessing in vivo anti-inflammatory efficacy is the carrageenan-induced paw edema model in rats. rsc.orgresearchgate.net In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling. The efficacy of a test compound is determined by its ability to reduce the volume of this edema over time compared to a vehicle control. nih.gov Clinically established anti-inflammatory drugs, such as diclofenac (B195802) or celecoxib, are often used as positive controls for comparison. rsc.org

Antimicrobial Models: To evaluate in vivo antimicrobial efficacy, an infection model is established in an animal species, typically mice. This involves challenging the animals with a pathogenic bacterium, such as Mycobacterium tuberculosis or Pseudomonas aeruginosa. nih.gov The test compound is then administered, and its efficacy is measured by its ability to reduce mortality, alleviate disease symptoms, and lower the bacterial count in target organs compared to an untreated group. nih.gov

These non-clinical studies are fundamental in characterizing the pharmacological profile of a novel chemical entity like this compound and determining its potential for further development.

Advanced Analytical Methodologies for Characterization and Quantification

Spectrophotometric Techniques for Quantification

Spectrophotometric techniques are widely used for the quantification of compounds that absorb or emit light and offer rapid and cost-effective analysis.

UV-Visible spectrophotometry is a simple and robust method for the quantification of compounds with chromophoric groups. The presence of the substituted pyrimidine (B1678525) ring and the methoxyphenyl group in 4-Chloro-6-(4-methoxyphenyl)-2-methylpyrimidine results in significant UV absorbance. nih.govresearchgate.net

For quantitative analysis, a solution of the compound is prepared in a suitable solvent that does not absorb in the region of interest, such as ethanol (B145695) or acetonitrile. The UV-Vis spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law.

Table 3: UV-Visible Spectrophotometry Parameters

Parameter Description
Solvent Ethanol or Acetonitrile (HPLC grade)
Wavelength Scan 200-400 nm to determine λmax
Analytical Wavelength λmax (expected in the 270-350 nm range) nih.govresearchgate.net
Calibration Range Dependent on molar absorptivity, typically in the µg/mL range

| Cuvette | 1 cm path length quartz cuvette |

Fluorescence spectroscopy is a highly sensitive technique for the quantification of fluorescent compounds. While not all pyrimidine derivatives are fluorescent, the presence of extended conjugation and aromatic systems can give rise to fluorescence. nih.gov Some related compounds, such as those containing chlorophenyl and methoxyphenyl groups attached to a nitrogen heterocycle, have been shown to exhibit strong blue fluorescence. researchgate.net

To assess the applicability of this technique, the excitation and emission spectra of this compound would first need to be recorded. This involves exciting the sample at various wavelengths and recording the resulting emission spectrum to find the wavelengths of maximum excitation and emission. For quantification, a calibration curve is generated by measuring the fluorescence intensity of a series of standard solutions at the optimal excitation and emission wavelengths. Due to its high sensitivity, fluorescence spectroscopy can be particularly useful for determining trace amounts of the compound.

Table 4: Potential Fluorescence Spectroscopy Parameters

Parameter Description
Solvent Dimethyl Sulfoxide (DMSO) or other suitable non-quenching solvent
Excitation Wavelength Determined experimentally (e.g., ~332 nm for a similar structure) researchgate.net
Emission Wavelength Determined experimentally (e.g., ~437 nm for a similar structure) researchgate.net
Slit Widths Optimized for signal-to-noise ratio (e.g., 5 nm)

| Calibration Range | Typically in the ng/mL to low µg/mL range |

Electroanalytical Methods for Electrochemical Properties

The electrochemical behavior of pyrimidine and its derivatives is a subject of significant interest due to the role of these compounds in various biological and pharmaceutical contexts. While specific electroanalytical studies on this compound are not extensively documented in publicly available literature, its electrochemical properties can be inferred from the well-established behavior of the pyrimidine core and the influence of its specific substituents.

Commonly employed electroanalytical techniques for the study of such compounds include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and adsorptive stripping voltammetry (AdSV). These methods are valuable for elucidating reaction mechanisms, determining redox potentials, and for quantitative analysis.

Research on various pyrimidine derivatives has shown that their electrochemical reduction is often an irreversible process, typically involving the uptake of electrons and protons. For many pyrimidine-based compounds, the electrochemical behavior is pH-dependent, with peak potentials shifting to more negative values as the pH increases. researchgate.netqu.edu.qa This indicates the involvement of protons in the electrode reaction mechanism. For instance, studies on some pyrimidine derivatives have revealed a series of cathodic peaks in voltammetric analyses, with the absence of corresponding anodic peaks, confirming the irreversible nature of the reduction. researchgate.net

The general mechanism for the electrochemical reduction of pyrimidines often involves the saturation of a double bond in the heterocyclic ring. For substituted pyrimidines, the specific pathway and the number of electrons transferred can vary.

Given the structure of this compound, it is plausible that the initial reduction step would involve the cleavage of the carbon-chlorine bond, a common electrochemical reaction for halogenated organic compounds. This would be followed by the reduction of the pyrimidine ring itself.

For quantitative determination, adsorptive stripping voltammetry has proven to be a highly sensitive technique for various pyrimidine-containing drugs. nih.gov This method involves a preconcentration step where the analyte is adsorbed onto the working electrode surface before the voltammetric scan, leading to significantly lower detection limits. nih.gov

While specific experimental data for this compound is not available, the table below provides a hypothetical representation of the type of data that could be obtained from a cyclic voltammetry experiment, based on the general behavior of substituted pyrimidines.

Parameter
Reduction Potential (Ep,c)Oxidation Potential (Ep,a)ReversibilitypH DependenceElectron Transfer

Detailed research findings on closely related structures, such as other substituted chloropyrimidines or methoxyphenylpyrimidines, would be necessary to provide a more precise prediction of the electrochemical properties of this compound.

Conclusion and Research Outlook

Summary of Key Research Advancements on Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with research advancements continually expanding their therapeutic potential. researchgate.netgsconlinepress.com These compounds, structurally related to the pyrimidine bases of DNA and RNA, exhibit a wide array of biological activities. ekb.eg Key research breakthroughs in recent years have centered on several areas:

Anticancer Agents: A significant portion of pyrimidine research focuses on developing novel anticancer drugs. ekb.egnih.gov Pyrimidine-based compounds have been successfully developed as kinase inhibitors, cell cycle inhibitors, and antagonists of various receptors implicated in cancer progression. nih.gov The structural versatility of the pyrimidine scaffold allows for the design of highly potent and selective inhibitors of targets such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). nih.gov

Antimicrobial and Antiviral Therapies: Researchers have made substantial strides in synthesizing pyrimidine derivatives with potent antibacterial, antifungal, and antiviral properties. researchgate.net These compounds often target essential microbial enzymes or interfere with viral replication processes. The emergence of drug-resistant pathogens has further fueled the exploration of novel pyrimidine-based antimicrobials. gsconlinepress.com

Neurological and Inflammatory Disorders: The therapeutic reach of pyrimidine derivatives extends to the treatment of neurological and inflammatory conditions. nih.gov Recent studies have highlighted their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and as modulators of central nervous system pathways. gsconlinepress.com

Synthetic Methodologies: Advances in synthetic organic chemistry have enabled the efficient and diverse synthesis of complex pyrimidine libraries. tandfonline.com Modern techniques, including microwave-assisted synthesis and multicomponent reactions, have accelerated the discovery of new pyrimidine-based drug candidates. researchgate.net

Challenges and Future Prospects in the Field of Pyrimidine Chemistry

Despite the numerous successes, the field of pyrimidine chemistry faces several challenges that offer exciting avenues for future research:

Drug Resistance: A primary obstacle in the clinical application of pyrimidine-based drugs, particularly in oncology and infectious diseases, is the development of drug resistance. ekb.eggsconlinepress.com Future research will need to focus on designing novel derivatives that can overcome resistance mechanisms or act on new molecular targets.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects remains a critical challenge. A deeper understanding of the structure-activity relationships (SAR) and the use of computational modeling are crucial for designing more selective pyrimidine-based therapies.

Green Synthesis: The development of more environmentally friendly and sustainable synthetic routes for pyrimidine derivatives is an area of growing importance. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions.

The future of pyrimidine chemistry is bright, with ongoing efforts to explore new biological targets and therapeutic applications. The integration of artificial intelligence and machine learning in drug design is expected to accelerate the identification of promising pyrimidine-based drug candidates. researchgate.net

Broader Implications for Heterocyclic Chemistry and Chemical Biology

The study of pyrimidines has profound implications for the broader fields of heterocyclic chemistry and chemical biology.

Privileged Scaffolds in Drug Discovery: The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ekb.eg The knowledge gained from pyrimidine research informs the design and synthesis of other heterocyclic compounds with therapeutic potential. openaccessjournals.com

Chemical Probes for Biological Research: Pyrimidine derivatives serve as valuable tools in chemical biology for probing the function of enzymes and cellular pathways. openaccessgovernment.org These chemical probes help to elucidate complex biological processes and identify new drug targets.

Q & A

Q. Optimization Tips :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
  • Monitor reaction progress using TLC or HPLC .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Essential Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ 3.8 ppm for -OCH₃, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 265.08 for C₁₂H₁₂ClN₂O) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry or regiochemistry (e.g., confirming chloro and methyl positions) .

Q. Contradiction Resolution :

  • If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with computational predictions (DFT) .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for chlorination steps to mitigate inhalation risks .
  • Waste Disposal : Segregate halogenated waste and partner with certified disposal services to comply with EPA/DOT regulations .

Advanced Question: How can computational methods predict the reactivity of this pyrimidine derivative in catalytic coupling reactions?

Answer:

  • DFT Calculations : Model the electron density at the C-4 chloro group to assess its susceptibility in Suzuki-Miyaura couplings. Studies on similar compounds show chloro at C-4 has a lower activation barrier (~25 kcal/mol) than C-2 .
  • Docking Studies : Predict interactions with biological targets (e.g., kinase enzymes) by analyzing steric and electronic complementarity .

Table 1 : Computational Parameters for Reactivity Prediction

ParameterValue (C-4 Chloro)Value (C-2 Methyl)
Mulliken Charge (e⁻)-0.45+0.12
LUMO Energy (eV)-1.8-0.9
Activation Energy (kcal/mol)24.732.1

Advanced Question: What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 for Buchwald-Hartwig aminations. Evidence from arylpyrimidines shows XPhos Pd G3 increases yields by 20% .
  • Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and catalyst stability .
  • Microwave Assistance : Reduce reaction time from 24h to 2h with 80°C microwave irradiation .

Advanced Question: How do structural modifications (e.g., substituting methoxy with ethoxy) affect bioactivity?

Answer:

  • SAR Studies : Replace the 4-methoxyphenyl group with ethoxy or halogenated analogs. In vitro assays on similar pyrimidines show:
    • Methoxy: IC₅₀ = 1.2 µM (kinase inhibition).
    • Ethoxy: IC₅₀ = 3.8 µM due to increased steric hindrance .
    • Fluoro: IC₅₀ = 0.9 µM (enhanced electronegativity) .

Table 2 : Structure-Activity Relationship (SAR) Data

SubstituentLogPIC₅₀ (µM)Solubility (mg/mL)
-OCH₃2.11.20.45
-OCH₂CH₃2.83.80.12
-F1.90.90.60

Advanced Question: What mechanistic insights explain its stability under acidic conditions?

Answer:

  • Degradation Pathways : Under HCl (pH < 3), the C-4 chloro group hydrolyzes to a hydroxyl group. Kinetic studies show a half-life of 8h at pH 2 .
  • Stabilization Strategies : Co-formulate with cyclodextrins or use enteric coatings to protect against gastric degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.